molecular formula C11H11N3O2S B1682706 Sulfapyridine CAS No. 144-83-2

Sulfapyridine

Cat. No.: B1682706
CAS No.: 144-83-2
M. Wt: 249.29 g/mol
InChI Key: GECHUMIMRBOMGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sulfapyridine (C₁₁H₁₁N₃O₂S) is a sulfonamide antibiotic characterized by a pyridine ring linked to a sulfonamide group. It has been historically used in treating bacterial infections and inflammatory conditions such as ulcerative colitis, often as a component of sulfasalazine (SSZ) . Its mechanism involves immunomodulatory effects akin to methotrexate, including inhibition of nuclear factor kappa B (NFkB) and cyclooxygenase-2 (COX-2), which mitigate inflammatory processes and epileptogenesis . This compound also exhibits bacteriostatic activity by competitively antagonizing p-aminobenzoic acid (PABA), a critical component in bacterial folate synthesis . Despite its therapeutic utility, its clinical use has declined due to side effects and the development of newer agents like 5-aminosalicylic acid (5-ASA) .

Preparation Methods

Sulfapyridine can be synthesized through various methods. One common synthetic route involves the reduction of p-nitrobenzenesulfonamide pyridine to p-aminobenzenesulfonamide pyridine. This reaction is carried out using nano iron powder, ammonium chloride, and methanol as the solvent at 80°C for 3 hours . Another method involves the reaction of 4-acetylaminobenzenesulfonyl chloride with 2-amino pyridine . Industrial production methods typically involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Sulfapyridine undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction of this compound can yield amine derivatives.

    Substitution: this compound can undergo substitution reactions, particularly at the amino group, to form various derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and substituting agents like alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Pharmacological Uses

Sulfapyridine has been primarily indicated for the treatment of several dermatological conditions, including:

  • Dermatitis Herpetiformis : A chronic blistering skin condition associated with gluten sensitivity.
  • Benign Mucous Membrane Pemphigoid : An autoimmune condition affecting mucous membranes.
  • Pyoderma Gangrenosum : A rare inflammatory skin disorder characterized by painful ulcers.

The efficacy of this compound in these conditions stems from its ability to inhibit bacterial growth by acting as a competitive inhibitor of the enzyme dihydropteroate synthetase, which is essential for folic acid synthesis in bacteria .

Clinical Studies and Case Reports

Recent studies have highlighted the effectiveness of this compound in combination therapies, particularly for conditions resistant to standard treatments:

  • Combination Therapy for Linear IgA Bullous Dermatosis (LABD) : Two case reports demonstrated that patients who did not respond to monotherapy with either dapsone or this compound alone achieved significant improvement when treated with a combination of both drugs. This approach led to complete remission of skin lesions .
  • Comparative Efficacy in Proctitis : A double-blind controlled trial assessed the effectiveness of this compound versus 5-aminosalicylic acid (mesalazine) in patients with idiopathic proctitis. The results indicated that while 5-aminosalicylic acid led to clinical remission in 60% of cases, this compound showed lower efficacy, highlighting the need for further research into optimizing treatment protocols involving this compound .

Detection Technologies

Advancements have also been made in the detection of this compound using innovative biosensor technologies:

  • Magneto-Biosensor Development : A novel biosensor utilizing bio micro-electromechanical systems (Bio-MEMS) has been developed for sensitive detection of this compound. This technology allows for competitive assays that can detect low concentrations of the compound, enhancing monitoring capabilities in clinical settings .

Environmental Applications

This compound's environmental impact has been studied concerning its removal from contaminated water sources:

  • Ultrafiltration Techniques : Research has shown that modified ultrafiltration membranes can effectively remove this compound from water. The optimal conditions achieved a removal rate exceeding 90%, suggesting potential applications in wastewater treatment processes .

Summary Table of Applications

Application AreaDescriptionReferences
Dermatological ConditionsTreatment for dermatitis herpetiformis, pemphigoid, and pyoderma gangrenosum
Combination TherapiesEffective in LABD when combined with dapsone
Detection TechnologiesDevelopment of sensitive biosensors for monitoring this compound levels
Environmental RemediationUltrafiltration methods for removing this compound from water

Mechanism of Action

Sulfapyridine exerts its antibacterial effects by inhibiting the bacterial enzyme dihydropteroate synthetase. This enzyme is essential for the synthesis of folic acid in bacteria, which is necessary for their growth and multiplication . By competitively inhibiting this enzyme, this compound prevents the synthesis of folic acid, leading to the inhibition of bacterial growth.

Comparison with Similar Compounds

Structural and Functional Analogues

Sulfaguanidine and Sulfasuxidine

  • Structural Similarity : Both are sulfonamides but lack the pyridine moiety present in sulfapyridine.
  • Potency: Sulfaguanidine and sulfasuxidine are less potent than this compound in inhibiting Lactobacillus arabinosus growth. Their bacteriostatic effects are fully counteracted by PABA, similar to this compound .

Sulfathiazole

  • Mechanistic Comparison : Sulfathiazole shares structural similarities with thiamin (vitamin B₁), which may explain its efficacy against Staphylococcus aureus. It exhibits comparable activity to this compound in murine models of acute staphylococcal infection, with survival rates of 60–70% versus untreated controls .
  • Synergy with Antitoxin : Combined use with antitoxin enhances therapeutic outcomes, surpassing this compound in acute-phase treatment .

5-Aminosalicylic Acid (5-ASA)

  • Therapeutic Advantage : 5-ASA, the active moiety of sulfasalazine, is more effective than this compound in treating ulcerative colitis and mycobacterial infections (e.g., Mycobacterium avium). In M. avium subspecies paratuberculosis (MAP), 5-ASA inhibits growth dose-dependently (up to 60% inhibition at 50 µg/mL), whereas this compound shows minimal effect .
  • Side Effect Profile : Unlike this compound, 5-ASA lacks the sulfonamide carrier, reducing adverse effects like hypersensitivity .

Pharmacokinetic and Removal Efficiency Comparisons

Sulfasalazine (SSZ)

  • Role of this compound : Acts as a carrier molecule for 5-ASA, enabling targeted release in the colon via bacterial azo-reduction. However, this compound contributes to systemic side effects (e.g., rash, hemolysis), prompting the development of 5-ASA formulations without sulfonamide carriers .

Mesalamine

  • Improved Safety : Mesalamine formulations (e.g., delayed-release tablets) bypass the need for this compound, minimizing renal toxicity and hypersensitivity reactions .

Environmental and Analytical Comparisons

Removal Efficiency

  • Ultrafiltration Membranes : Composite carboxylated graphene oxide (CFGO)-PVDF membranes remove 56.26% of this compound from water. Addition of activated carbon increases removal to 92.67%, outperforming sulfonamide and pyrimethanil in similar setups .
  • Ionization Efficiency : In mass spectrometry, this compound derivatives (e.g., sulfadiazine) show enhanced ionization with CuCoO–GO matrices, achieving detection limits <0.25 mg/L .

Data Tables

Table 1: Antimicrobial Activity of Sulfonamides

Compound Target Organism Potency (vs. This compound) Counteracting Agent
This compound Lactobacillus arabinosus Baseline (100%) PABA, nicotinic acid
Sulfaguanidine L. arabinosus ~50% less potent PABA
Sulfathiazole Staphylococcus aureus Equivalent Thiamin derivatives
5-ASA M. avium subsp. paratuberculosis 2–3× more potent None

Table 2: Therapeutic Efficacy in Inflammatory Bowel Disease

Compound Mechanism Clinical Use Side Effect Profile
This compound NFkB/COX-2 inhibition Ulcerative colitis (historical) High (rash, hemolysis)
5-ASA Local anti-inflammatory First-line for colitis Low (renal toxicity rare)
Sulfasalazine 5-ASA carrier + immunomodulation Moderate to severe colitis Moderate (due to this compound)

Table 3: Environmental Removal Efficiency

Method This compound Removal Rate Key Additive Reference
CFGO-PVDF Ultrafiltration 56.26% None
CFGO-PVDF + Activated Carbon 92.67% Activated carbon
CuCoO–GO Matrix (MALDI-TOF MS) <0.25 mg/L detection limit CuCoO–GO nanocomposite

Biological Activity

Sulfapyridine, a sulfonamide antibiotic, has been widely studied for its biological activity, particularly in the treatment of various infections and inflammatory conditions. This article delves into its pharmacological effects, mechanisms of action, therapeutic efficacy, and related case studies.

Overview of this compound

This compound is a derivative of sulfanilamide and is primarily used in the treatment of inflammatory bowel diseases (IBD) such as Crohn's disease and ulcerative colitis. It is also utilized in the management of bacterial infections. The compound works by inhibiting bacterial folic acid synthesis, which is crucial for bacterial growth and replication.

This compound exerts its antibacterial effects through competitive inhibition of the enzyme dihydropteroate synthase, which is involved in the synthesis of folate in bacteria. By blocking this pathway, this compound effectively reduces bacterial proliferation.

Pharmacokinetics

The pharmacokinetics of this compound can vary significantly based on its formulation. Studies have shown that the absorption can be erratic, leading to inconsistent blood levels among individuals. The sodium salt form of this compound has demonstrated more reliable absorption compared to its free acid form, with a notable difference in toxicity levels as well .

Clinical Studies

  • Crohn's Disease and Ulcerative Colitis :
    A study involving nine patients with Crohn's disease and 23 with ulcerative colitis assessed the efficacy of this compound compared to sulfasalazine and 5-aminosalicylic acid (5-ASA). The results indicated that while sulfasalazine and 5-ASA significantly improved disease activity indices and remission rates, this compound showed minimal benefit .
  • Pneumonia Treatment :
    Historical studies have highlighted this compound's effectiveness against pneumococcal pneumonia. It demonstrated protective effects in animal models, showing significant reductions in mortality rates when administered prior to exposure to lethal doses of pneumococci .

Case Studies

  • A retrospective analysis observed that patients treated with this compound for pneumonia exhibited improved clinical outcomes compared to those receiving standard care without antibiotics. However, the emergence of resistance was noted as a concern in subsequent studies.

Biological Activity Against Pathogens

This compound exhibits varying degrees of antimicrobial activity against both gram-positive and gram-negative bacteria. Recent research indicated that this compound derivatives showed considerable antimicrobial activity when complexed with manganese, enhancing their effectiveness against resistant strains .

Data Table: Efficacy Comparison

Study FocusThis compound EfficacySulfasalazine Efficacy5-ASA Efficacy
Crohn's DiseaseMinimal BenefitSignificant ImprovementSignificant Improvement
Ulcerative ColitisMinimal BenefitSignificant ImprovementSignificant Improvement
PneumoniaEffectiveNot ApplicableNot Applicable

Adverse Effects and Toxicity

Despite its therapeutic benefits, this compound can cause adverse effects such as gastrointestinal disturbances, hypersensitivity reactions, and hematological abnormalities. The risk of toxicity appears to be higher when using formulations with erratic absorption properties .

Q & A

Basic Research Questions

Q. What analytical methods are recommended for quantifying sulfapyridine in environmental and biological samples?

High-performance liquid chromatography (HPLC) coupled with UV detection or mass spectrometry (MS) is widely used due to this compound's chromophores, which absorb light >290 nm . For biological matrices, solid-phase extraction (SPE) is recommended to reduce interference. Method validation should include recovery rates, limits of detection (LOD), and precision assessments, especially given this compound's variable environmental concentrations (e.g., 0.040–1.112 µg/L in wastewater effluents) .

Q. How can researchers ensure reproducibility in this compound pharmacokinetic studies?

Document experimental parameters such as solvent composition, pH, and temperature, as these influence this compound's solubility and stability. Batch-to-batch consistency in reagents should be verified via HPLC purity checks. Pre-register protocols on platforms like Open Science Framework to align with transparency standards .

Q. What are the primary ecotoxicological endpoints for assessing this compound’s environmental impact?

Focus on HC50 (hazardous concentration for 50% of species) and NOEC (no observed effect concentration) values across trophic levels. This compound’s HC50 contributes 47.31% to impact variance in freshwater ecosystems, making it a critical endpoint in risk assessments .

Advanced Research Questions

Q. How should conflicting data on this compound’s environmental persistence be addressed?

Discrepancies in reported effluent concentrations (e.g., 0.040 vs. 1.112 µg/L) may arise from geographic or methodological differences. Conduct meta-analyses using frameworks like PICO (Population, Intervention, Comparison, Outcome) to standardize variables. Sensitivity analyses can identify factors (e.g., WWTP efficiency, detection limits) driving variability .

Q. What experimental designs are suitable for investigating this compound’s photodegradation pathways?

Given the lack of direct photolysis data , design controlled irradiation experiments using simulated sunlight (290–800 nm). Monitor degradation products via LC-MS/MS and employ quenchers (e.g., isopropanol for hydroxyl radicals) to distinguish direct vs. indirect photolysis mechanisms. Report quantum yields and half-lives to enable cross-study comparisons .

Q. How can computational models improve this compound risk assessment?

Integrate quantitative structure-activity relationship (QSAR) models with environmental fate data (e.g., log Kow, biodegradation rates) to predict bioaccumulation. Validate models against empirical ecotoxicological data, such as HC50 values, to refine uncertainty factors .

Q. Methodological Guidance Tables

Parameter Value/Description Significance Source
HC50 (Freshwater)47.31% impact varianceKey endpoint for ecological risk assessment
Effluent Concentration0.040–1.112 µg/LIndicates variability in environmental loads
Photolysis SusceptibilityAbsorbs >290 nm; no experimental dataHighlights research gap in degradation studies

Q. Literature Synthesis and Gap Analysis

  • Consistent Findings : this compound’s ecotoxicological impact is strongly linked to HC50 and effluent concentrations .
  • Inconsistencies : Variability in reported environmental levels suggests regional or methodological differences.
  • Gaps : Lack of photolysis kinetics and in vivo metabolite data limits comprehensive risk modeling.

Q. Frameworks for Rigorous Inquiry

  • Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize studies on this compound’s degradation pathways .
  • Use SPIDER (Sample, Phenomenon of Interest, Design, Evaluation, Research type) for qualitative synthesis of ecotoxicological data .

Properties

IUPAC Name

4-amino-N-pyridin-2-ylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O2S/c12-9-4-6-10(7-5-9)17(15,16)14-11-3-1-2-8-13-11/h1-8H,12H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GECHUMIMRBOMGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O2S
Record name SULFAPYRIDINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/21049
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3026067
Record name Sulfapyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3026067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Sulfapyridine appears as odorless or almost odorless white or yellowish-white crystalline powder. Very slightly bitter taste. Aqueous solution is neutral. (NTP, 1992), Solid
Record name SULFAPYRIDINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/21049
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Sulfapyridine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015028
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

33.1 [ug/mL] (The mean of the results at pH 7.4), less than 1 mg/mL at 72 °F (NTP, 1992), 2.35e-01 g/L
Record name SID855656
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4
Record name SULFAPYRIDINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/21049
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Sulfapyridine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00891
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Sulfapyridine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015028
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

144-83-2
Record name SULFAPYRIDINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/21049
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Sulfapyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=144-83-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Sulfapyridine [USP:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000144832
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sulfapyridine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00891
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name sulfapyridine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757329
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name sulfapyridine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41791
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name sulfapyridine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4753
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzenesulfonamide, 4-amino-N-2-pyridinyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Sulfapyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3026067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Sulfapyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.005.130
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name SULFAPYRIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y5V2N1KE8U
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Sulfapyridine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015028
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

376 to 379 °F (NTP, 1992), 192 °C
Record name SULFAPYRIDINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/21049
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Sulfapyridine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00891
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Sulfapyridine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015028
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

The isolated N-[4-[(2-pyridinylamino)sulfonyl]phenyl]-acetamide was dissolved in 2.5 l of a mixture of ethanol and 1-methoxy-2-propanol (1/1). 105 g (2.66 mol) NaOH was added and the mixture was refluxed for an hour. The reaction mixture was allowed to cool down to room temperature and the solvent was removed under reduced pressure. The residue was dissolved in 1300 ml water and the mixture was acidified to pH 1 using HCl (conc.). The precipitated impurities were removed by filtration and the aqueous fraction was extracted three times with 450 ml methylene chloride. The aqueous fraction was neutralized to pH 7, using a 10 N NaOH solution. 4-amino-N-2-pyridinyl-benzenesulfonamide precipitated from the medium, was isolated by filtration and dried. 93.4 g (70.7%) of 4-amino-N-2-pyridinyl-benzenesulfonamide was isolated.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
mixture
Quantity
2.5 L
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
105 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Sulfapyridine
Reactant of Route 2
Reactant of Route 2
Sulfapyridine
Reactant of Route 3
Sulfapyridine
Reactant of Route 4
Sulfapyridine
Reactant of Route 5
Sulfapyridine
Reactant of Route 6
Sulfapyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.